[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-
Description
Synthesis Analysis
The synthesis of related biphenyl compounds involves strategic functionalization of biphenyl cores. A method described for the preparation of Biphenyl-4,4′-dicarboxylic acid, a compound structurally related to [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-, showcases the use of alkylation, hydrolysis, Sommelet reaction, and oxidation steps, yielding products with high purity and yield under optimized conditions (Xie Ji-zhong, 2008).
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of chiral ligands and complexes derived from biphenyl frameworks has been elucidated, revealing insights into the stereochemistry and electronic environment of these molecules (Jianchao Yuan et al., 2013).
Chemical Reactions and Properties
Biphenyl compounds undergo various chemical reactions, including dimerization, nucleophilic additions, and oxygenation, driven by photoexcited states. These reactions yield a range of products, highlighting the reactive versatility of the biphenyl core (S. L. Mattes, S. Farid, 1986).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, of biphenyl derivatives, are crucial for their applications. For example, novel polyaspartimides derived from biphenyl components exhibit moderate glass transition temperatures and good thermo-oxidative stability, with properties varying based on the polymer backbone structure (D. Liaw et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of biphenyl derivatives are influenced by their molecular structure. The presence of substituents like dimethylamino groups or phenyl rings affects their electron distribution and interaction with other molecules, as seen in various synthesized compounds and their subsequent characterization (Thomas O. Kurian et al., 2013).
Scientific Research Applications
Tyrosinase Inhibitors
- Biphenyl-based compounds, including variations of [1,1'-Biphenyl]-4-ol, have shown significant anti-tyrosinase activities, comparable to the standard inhibitor kojic acid, suggesting potential use in treatments for conditions like hyperpigmentation or melanin-related disorders (Kwong et al., 2017).
Electrochemical Properties
- Certain biphenyl derivatives, such as N,N,N′,N′-tetra(4-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine, exhibit reversible one-electron oxidations, making them relevant in electrochemical applications (Low et al., 2004).
Self-Assembly in Nanostructures
- Derivatives like 4'-(n-dodecyloxy)-1,1'-biphenyl-4-carbonyl Ala-Ala dipeptides can self-assemble into tubular structures in certain solvent mixtures, which has implications for the development of novel nanomaterials (Zhang et al., 2017).
Environmental Pollutant Degradation
- Research has explored the degradation of polychlorinated biphenyls (like 2,2',3,3'-tetrachlorobiphenyl) using photocatalytic oxidation, which is vital for addressing environmental pollution (Wong et al., 2004).
Improved Material Properties
- Biphenyl-contained epoxy resins demonstrate improved thermal resistant properties, indicating potential applications in materials science (Wei et al., 2017).
Photophysical and Photochemical Studies
- Compounds like (1-biphenyl-4-yl-1-methyl-ethyl)-tert-butyl diazene, with a biphenyl moiety, have shown potential as radical photoinitiators and probes for cage effect studies in various mediums (Hoijemberg et al., 2009).
Thermodynamic and Kinetic Reactivity
- The homolytic reactivity of 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol has been investigated, revealing its potential as a moderately efficient antioxidant and polymerization inhibitor (Lucarini et al., 2001).
properties
IUPAC Name |
4-(4-tert-butylphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11,17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIXRLZJEZGKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066535 | |
Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
CAS RN |
19812-92-1 | |
Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19812-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-ol, 4'-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(1,1-dimethylethyl)[1,1'-biphenyl]-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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